molecular formula C17H16ClNO4S B2660243 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2320726-06-3

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2660243
CAS RN: 2320726-06-3
M. Wt: 365.83
InChI Key: KOUGTBYGLLJLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide is not fully understood. However, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It is believed that this compound may inhibit the activity of certain enzymes or proteins that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide can have various biochemical and physiological effects. For example, this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound can affect the expression of certain genes and proteins that are involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Finally, the toxicity of this compound needs to be further evaluated to ensure its safety for use in lab experiments.

Synthesis Methods

The synthesis of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide involves multiple steps. The starting material is 2-methylbenzenesulfonyl chloride, which is reacted with 2,2-di(furan-2-yl)ethanol to form the intermediate product. This intermediate is then reacted with thionyl chloride and chloroacetyl chloride to obtain the final product. The purity and yield of the final product can be optimized by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUGTBYGLLJLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide

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